molecular formula C12H6Cl2O2 B132837 Naphthalene-2,3-dicarbonyl Chloride CAS No. 149039-46-3

Naphthalene-2,3-dicarbonyl Chloride

Cat. No.: B132837
CAS No.: 149039-46-3
M. Wt: 253.08 g/mol
InChI Key: FRUFZAAMHBICBW-UHFFFAOYSA-N
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Description

Naphthalene-2,3-dicarbonyl chloride (C₁₂H₆Cl₂O₂, molecular weight: 265.08 g/mol) is a highly reactive aromatic diacyl chloride. The chloride derivative is presumed to exhibit similar reactivity, enabling its use in synthesizing polymers, pharmaceuticals, or as an intermediate in organic reactions. Its naphthalene backbone provides aromatic stability, while the 2,3-dicarbonyl chloride groups facilitate nucleophilic acyl substitution reactions.

Properties

CAS No.

149039-46-3

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

naphthalene-2,3-dicarbonyl chloride

InChI

InChI=1S/C12H6Cl2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H

InChI Key

FRUFZAAMHBICBW-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl

Synonyms

2,3-NAPHTHALENEDICARBONYL DICHLORIDE

Origin of Product

United States

Comparison with Similar Compounds

trans-5-Norbornene-2,3-dicarbonyl Chloride

  • Molecular Formula : C₉H₈Cl₂O₂
  • Molecular Weight : 219.06 g/mol
  • CAS Number : 4582-21-2
  • Applications: Used as a monomer for ring-opening metathesis polymerization (ROMP) to create oligomeric bis-acid chloride (OBAC) scavengers for amines, alcohols, and thiols . Key intermediate in synthesizing high-load polymers with Grubbs catalysts .
  • Toxicity :
    • Oral LD₅₀ (rat): 1830 mg/kg; Dermal LD₅₀ (rabbit): 1000 mg/kg .
    • Emits toxic Cl⁻ fumes upon decomposition .
  • Structural Distinction: The bicyclic norbornene framework enhances rigidity and influences reactivity in polymerization, unlike planar naphthalene derivatives.

Thiophene-2,3-dicarbonyl Chloride

  • Molecular Formula : C₆H₂Cl₂O₂S
  • Molecular Weight : 208.00 g/mol
  • Reactivity :
    • Reacts with AlCl₃ and benzene to form cyclized products like 4,9-dihydronaphtho[2,3-c]thiophene-4,9-dione via Friedel-Crafts acylation .
    • Forms benzoylated derivatives (e.g., 3-benzoylthiophene-2-carbonyl chloride) under controlled conditions .
  • Applications : Intermediate in synthesizing heterocyclic compounds for pharmaceuticals or materials science.

2,6-Difluoro-3-methylbenzoyl Chloride

  • Molecular Formula : C₈H₅ClF₂O
  • Molecular Weight : 190.58 g/mol
  • Applications : Fluorinated aromatic acyl chloride used in synthesizing bioactive molecules, leveraging fluorine’s electron-withdrawing effects to modulate reactivity and stability .

Naphthalene-2,6-dicarbonyl Chloride

  • Molecular Formula : C₁₂H₆Cl₂O₂
  • CAS Number : 2351-36-2

Comparative Data Table

Compound Molecular Formula Molecular Weight CAS Number Key Applications Toxicity (LD₅₀)
Naphthalene-2,3-dicarbonyl Chloride C₁₂H₆Cl₂O₂ 265.08 Not available Presumed derivatization, synthesis Data not available
trans-5-Norbornene-2,3-dicarbonyl Chloride C₉H₈Cl₂O₂ 219.06 4582-21-2 Polymerization, scavenger reagents Rat oral: 1830 mg/kg
Thiophene-2,3-dicarbonyl Chloride C₆H₂Cl₂O₂S 208.00 Not available Heterocyclic synthesis Data not available
2,6-Difluoro-3-methylbenzoyl Chloride C₈H₅ClF₂O 190.58 Not available Fluorinated drug intermediates Data not available

Key Findings and Research Insights

Reactivity Trends: Norbornene derivatives exhibit unique polymerization behavior due to their bicyclic structure, whereas thiophene-based chlorides favor cyclization reactions . Fluorinated benzoyl chlorides (e.g., 2,6-difluoro-3-methyl) highlight the role of substituents in tuning electronic properties .

Toxicity Considerations: trans-5-Norbornene-2,3-dicarbonyl chloride’s moderate toxicity necessitates careful handling, contrasting with the unknown toxicity profile of this compound .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Thionyl chloride is widely preferred due to its dual role as a solvent and chlorinating agent. The reaction mechanism involves the nucleophilic attack of the carboxylic acid oxygen on SOCl₂, forming an intermediate acyl chloride and releasing SO₂ and HCl gases. For naphthalene-2,3-dicarboxylic acid, this method achieves yields of 85–92% under reflux conditions (80–100°C) for 4–6 hours. Excess SOCl₂ (3–4 equivalents) ensures complete conversion, while catalytic dimethylformamide (DMF, 0.5–1 mol%) accelerates the reaction by generating reactive iminium intermediates.

Table 1: Optimization of Thionyl Chloride Conditions

ParameterOptimal RangeYield (%)
Temperature80–100°C85–92
SOCl₂ Equivalents3–490–92
Catalyst (DMF)0.5–1 mol%88–90
Reaction Time4–6 h85–90

Phosphorus Pentachloride as an Alternative

Phosphorus pentachloride offers a cost-effective alternative, particularly in industrial settings. The reaction proceeds via the formation of a mixed anhydride intermediate, which subsequently undergoes chloride substitution. However, PCl₅ requires strict moisture control and generates phosphorus oxychloride (POCl₃) as a byproduct, complicating purification. Yields range from 75–82% at 60–70°C over 8–10 hours.

Catalytic and Solvent-Free Innovations

Recent advances focus on minimizing solvent use and enhancing selectivity. For instance, microwave-assisted chlorination reduces reaction times to 1–2 hours while maintaining yields above 85%. Additionally, ionic liquid catalysts like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) improve atom economy by facilitating chloride ion transfer, achieving 89% yield at 70°C.

Skeletal Editing Strategies for Naphthalene Derivatives

Emerging methods inspired by skeletal editing, such as nitrogen-to-carbon transmutation in isoquinolines, offer indirect routes to naphthalene precursors. For example, methyltriphenylphosphonium bromide-mediated Wittig-like reactions convert isoquinoline derivatives into naphthalene frameworks, which can subsequently undergo oxidation and chlorination. While this approach is less direct, it provides access to isotopically labeled derivatives (e.g., ¹³C-naphthalenes) for specialized applications.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Temperature (°C)Time (h)Scalability
SOCl₂ (Standard)85–9280–1004–6High
PCl₅75–8260–708–10Moderate
Microwave-Assisted85–88100–1201–2Limited
Ionic Liquid Catalyzed89703–4Emerging

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis routes for naphthalene-2,3-dicarbonyl chloride, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer: A plausible synthesis route involves the oxidation of naphthalene-2,3-dicarbaldehyde (precursor) using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous conditions. Key parameters include maintaining a moisture-free environment to avoid hydrolysis and controlling reaction temperature (typically 40–60°C) to prevent side reactions. Post-synthesis purification via vacuum distillation or recrystallization is recommended .
  • Analytical Validation: Monitor reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system, as described for analogous naphthalene derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Safety Measures:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation: Perform reactions in a fume hood due to the compound’s potential release of HCl gas during hydrolysis.
  • Storage: Store in airtight containers under inert gas (e.g., argon) at 0–6°C to minimize degradation .
    • Emergency Procedures: For accidental exposure, rinse affected skin/eyes with copious water for 15 minutes and seek medical evaluation. Use water spray or dry powder to extinguish fires involving this compound .

Q. How can the purity of this compound be verified, and what analytical techniques are most effective?

  • Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via ¹H/¹³C NMR, with expected peaks for aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Reaction Mechanism: The electron-withdrawing effect of the adjacent carbonyl groups activates the chloride for nucleophilic attack. Steric hindrance from the naphthalene ring may influence regioselectivity in reactions with amines or alcohols. Computational modeling (e.g., DFT) can predict reactive sites and transition states .
  • Case Study: In interfacial polymerization (e.g., with 1,3-diaminopropane), the dichloride forms polyamide membranes via step-growth polymerization. Kinetic studies show reaction rates depend on monomer diffusion at the organic-aqueous interface .

Q. How can researchers resolve contradictions in toxicity data for naphthalene derivatives, and what biomonitoring strategies are applicable to dicarbonyl chlorides?

  • Data Reconciliation: Conflicting toxicity results (e.g., genotoxicity vs. non-genotoxicity) may arise from differences in exposure routes (oral, dermal) or metabolic activation. Use in vitro assays (Ames test, micronucleus assay) alongside in vivo studies (rodent models) to validate findings .
  • Biomonitoring: Track urinary metabolites (e.g., thioethers) in occupationally exposed populations. For environmental monitoring, analyze air/water samples via GC-MS with derivatization (e.g., using 2-aminoethanethiol) to enhance detection limits .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Chiral Resolution: Employ chiral auxiliaries (e.g., (1R,2R)-cyclohexanecarboxylic acid) during amide bond formation. Alternatively, use enzymatic resolution with lipases to separate enantiomers .
  • Stereochemical Analysis: Verify enantiopurity via circular dichroism (CD) spectroscopy or chiral HPLC columns (e.g., Chiralpak IA) .

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes disagree on the stability of this compound under ambient conditions?

  • Root Cause: Discrepancies may stem from underestimating moisture content in experimental setups or incomplete parameterization of solvation effects in simulations.
  • Resolution: Conduct stability tests under controlled humidity (e.g., 0% RH vs. 50% RH) and refine computational models using COSMO-RS solvation theory .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature40–60°CPrevents decomposition
Chlorinating AgentSOCl₂ (excess 1.5 eq)Maximizes conversion
SolventDry dichloromethaneMinimizes hydrolysis

Table 2: Analytical Techniques for Purity Assessment

TechniqueTarget Purity CriteriaDetection Limit
¹H NMR>95%1 mol%
HPLC-UV>98%0.1 µg/mL

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